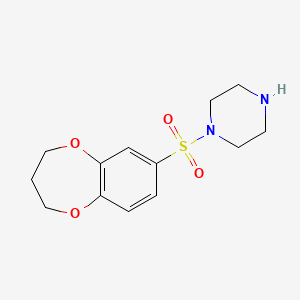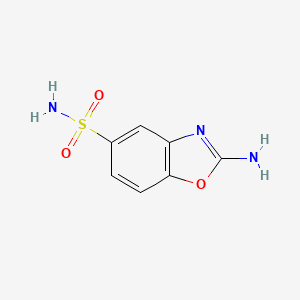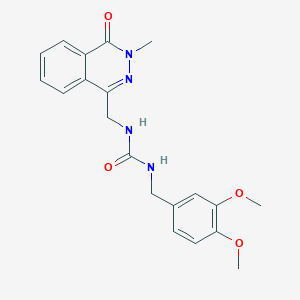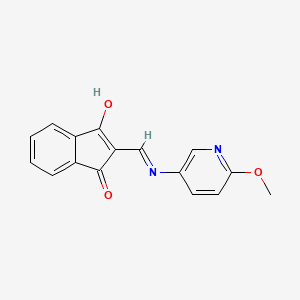![molecular formula C18H10N2O2S B2991136 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one CAS No. 313536-24-2](/img/structure/B2991136.png)
3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one is a complex organic compound belonging to the class of imidazo[2,1-b]benzothiazoles
Mechanism of Action
Target of Action
The primary targets of 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .
Mode of Action
The compound works by acting as a radiosensitizer . Radiosensitizers are agents that help sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death . The presence of sulfonamide in combination with methoxy substitution in the compound enhances DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing free radical generation, the compound triggers cell death . This is particularly effective in the context of radiotherapy, where high energy ionizing radiation is directed towards cancer cells, causing genetic changes .
Pharmacokinetics
It’s worth noting that the lipophilicity of a molecule significantly impacts its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the death of cancer cells . Specifically, the compound has shown considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has proven to be more potent when combined with radiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The use of radiosensitizers like this compound can overcome this challenge by sensitizing the tumor cells towards radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with chromen-2-one derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the imidazo[2,1-b]benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial for maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a radiosensitizer in cancer therapy. Studies have shown that it can enhance the effectiveness of radiotherapy by increasing the sensitivity of cancer cells to radiation.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Imidazo[2,1-b]benzothiazole derivatives
Chromen-2-one derivatives
Other heterocyclic compounds
Uniqueness: 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions. Its combination of imidazo[2,1-b]benzothiazole and chromen-2-one moieties provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S/c21-17-12(9-11-5-1-3-7-15(11)22-17)13-10-20-14-6-2-4-8-16(14)23-18(20)19-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAFAOEQXTADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)
![4-(1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2991069.png)


![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
